2-[acetyl(benzyl)amino]-N-(4-fluorobenzyl)-4-methyl-1,3-thiazole-5-carboxamide 2-[acetyl(benzyl)amino]-N-(4-fluorobenzyl)-4-methyl-1,3-thiazole-5-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14976493
InChI: InChI=1S/C21H20FN3O2S/c1-14-19(20(27)23-12-16-8-10-18(22)11-9-16)28-21(24-14)25(15(2)26)13-17-6-4-3-5-7-17/h3-11H,12-13H2,1-2H3,(H,23,27)
SMILES:
Molecular Formula: C21H20FN3O2S
Molecular Weight: 397.5 g/mol

2-[acetyl(benzyl)amino]-N-(4-fluorobenzyl)-4-methyl-1,3-thiazole-5-carboxamide

CAS No.:

Cat. No.: VC14976493

Molecular Formula: C21H20FN3O2S

Molecular Weight: 397.5 g/mol

* For research use only. Not for human or veterinary use.

2-[acetyl(benzyl)amino]-N-(4-fluorobenzyl)-4-methyl-1,3-thiazole-5-carboxamide -

Specification

Molecular Formula C21H20FN3O2S
Molecular Weight 397.5 g/mol
IUPAC Name 2-[acetyl(benzyl)amino]-N-[(4-fluorophenyl)methyl]-4-methyl-1,3-thiazole-5-carboxamide
Standard InChI InChI=1S/C21H20FN3O2S/c1-14-19(20(27)23-12-16-8-10-18(22)11-9-16)28-21(24-14)25(15(2)26)13-17-6-4-3-5-7-17/h3-11H,12-13H2,1-2H3,(H,23,27)
Standard InChI Key BFHIRMAOJGEFDI-UHFFFAOYSA-N
Canonical SMILES CC1=C(SC(=N1)N(CC2=CC=CC=C2)C(=O)C)C(=O)NCC3=CC=C(C=C3)F

Introduction

Chemical Identity and Structural Features

Molecular Characterization

The compound’s IUPAC name, 2-[acetyl(benzyl)amino]-N-[(4-fluorophenyl)methyl]-4-methyl-1,3-thiazole-5-carboxamide, reflects its intricate architecture. Key features include:

  • A thiazole ring substituted at position 2 with an acetyl(benzyl)amino group.

  • A 4-methyl group at position 4 of the thiazole core.

  • A 5-carboxamide moiety linked to a 4-fluorobenzyl substituent.

Table 1: Molecular Properties

PropertyValue
Molecular FormulaC21H20FN3O2S\text{C}_{21}\text{H}_{20}\text{FN}_{3}\text{O}_{2}\text{S}
Molecular Weight397.5 g/mol
Canonical SMILESCC1=C(SC(=N1)N(CC2=CC=CC=C2)C(=O)C)C(=O)NCC3=CC=C(C=C3)F
InChI KeyBFHIRMAOJGEFDI-UHFFFAOYSA-N
PubChem CID51043425

The presence of fluorine at the para position of the benzyl group enhances metabolic stability and bioavailability, a common strategy in drug design .

Synthesis and Optimization

Synthetic Pathways

The synthesis involves multi-step reactions typical of thiazole derivatives:

  • Thiazole Ring Formation: Condensation of thiourea derivatives with α-haloketones yields the 4-methylthiazole core.

  • Substituent Introduction:

    • Acylation: Benzylamine is acetylated to form the acetyl(benzyl)amino group.

    • Carboxamide Coupling: 4-Fluorobenzylamine is coupled to the thiazole-5-carboxylic acid intermediate using carbodiimide crosslinkers.

Table 2: Key Synthetic Intermediates

IntermediateRole
4-Methylthiazole-5-carboxylic acidCore structure precursor
N-AcetylbenzylamineProvides acetyl(benzyl)amino group
4-FluorobenzylamineIntroduces fluorinated benzyl moiety

Patent-Based Innovations

Patent EP2029572B1 discloses structurally related thiazole carboxamides with modifications at the 4-position of the pyridinone ring, highlighting the therapeutic versatility of this scaffold . For example, replacing the 4-fluorobenzyl group with a pyridin-3-ylmethyl moiety (as in PubChem CID 51044569) alters target selectivity in kinase inhibition assays . Such modifications underscore the compound’s potential as a template for drug discovery.

Biological Activity and Mechanistic Insights

Inferred Pharmacological Properties

Though direct bioactivity data for this compound are sparse, its structural relatives exhibit:

  • Kinase Inhibition: Analogous thiazole carboxamides suppress ATP-binding pockets in kinases like EGFR and VEGFR2 .

  • Antimicrobial Effects: Thiazoles with fluorinated aryl groups show MIC values of 2–8 µg/mL against Staphylococcus aureus and Escherichia coli.

  • Anticancer Potential: In silico studies predict moderate cytotoxicity (IC₅₀: 10–50 µM) against breast cancer cell lines, mediated by apoptosis induction .

Table 3: Comparative Bioactivity of Thiazole Analogs

CompoundTargetActivity
4-Methyl-N-(pyridin-2-ylmethyl)thiazole-5-carboxamide EGFR kinaseIC₅₀ = 0.8 µM
4-Fluorobenzyl derivativeVEGFR2IC₅₀ = 1.2 µM (predicted)

Structure-Activity Relationships (SAR)

  • Fluorine Substitution: The 4-fluoro group enhances membrane permeability (LogP = 3.1) compared to non-fluorinated analogs (LogP = 2.7).

  • Methyl Group at C4: Steric hindrance from the 4-methyl group may limit off-target interactions, improving selectivity .

  • Acetyl(benzyl)amino Group: This moiety increases solubility (cLogS = -2.9) by introducing polarizable amide bonds .

Research Gaps and Future Directions

Despite promising structural features, critical gaps persist:

  • In Vivo Pharmacokinetics: No data exist on bioavailability, half-life, or metabolite profiles.

  • Target Validation: Hypothesized kinase targets require experimental confirmation via crystallography or binding assays.

  • Toxicological Screening: Acute and chronic toxicity studies in model organisms are essential for preclinical development.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator